3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
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Overview
Description
3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions generally include:
Reactants: 2,4-dimethylbenzoyl chloride and 3,4-dimethylbenzene
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound, lacking the dimethyl substitutions.
3,4-Dimethylpropiophenone: A similar compound with dimethyl groups on the phenyl ring but not on the propiophenone moiety.
2,4-Dimethylpropiophenone: Another related compound with dimethyl groups on the phenyl ring.
Uniqueness
3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the dimethyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to distinct applications and advantages in various fields of research and industry.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-7-17(16(4)11-13)9-10-19(20)18-8-6-14(2)15(3)12-18/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLMYJUTBVQSFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644688 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-14-4 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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